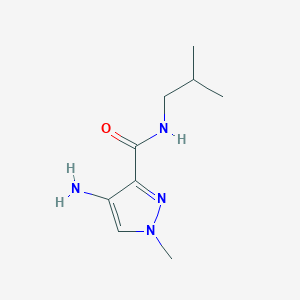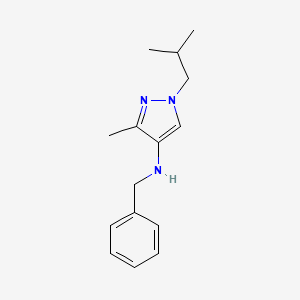![molecular formula C10H16F2N4O2 B11735544 tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11735544.png)
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group and a difluoroethyl group
Vorbereitungsmethoden
The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent.
Protection of the amino group: The amino group is protected using a tert-butyl carbamate group to prevent unwanted side reactions during subsequent steps.
Final deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product
Analyse Chemischer Reaktionen
tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Wissenschaftliche Forschungsanwendungen
tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: The compound is used in biological assays to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator
Wirkmechanismus
The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(4-amino-2,2-difluorobutyl)carbamate: This compound has a similar structure but with a butyl group instead of a pyrazole ring, leading to different chemical and biological properties.
tert-Butyl (4-bromobutyl)carbamate: This compound contains a bromobutyl group, which can undergo different substitution reactions compared to the difluoroethyl group.
tert-Butyl (4-aminobenzyl)carbamate:
The unique combination of the pyrazole ring and the difluoroethyl group in this compound provides it with distinct properties that make it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C10H16F2N4O2 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
tert-butyl N-[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-6(13)4-16(15-8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
IPPZKJIUDQUXEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735474.png)

![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735484.png)
![1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11735486.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11735488.png)
![4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11735493.png)
![ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735505.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735512.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735517.png)
![ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735518.png)
![N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B11735524.png)
![butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735532.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11735542.png)
